molecular formula C15H19N3O7 B13411981 [(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Cat. No.: B13411981
M. Wt: 353.33 g/mol
InChI Key: PBLNJFVQMUMOJY-FJBLHPCBSA-N
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Description

[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is a synthetic compound known for its inhibitory effects on certain enzymes. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of [(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate involves several steps. One common method includes the reaction of a hexosamine derivative with a phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of hexosaminidase enzymes. It binds to the active site of the enzyme, preventing the hydrolysis of glycosaminoglycans. This inhibition leads to a decrease in the degradation of these molecules, which can have various biological effects . The molecular targets include the active sites of hexosaminidase A and B, and the pathways involved are related to glycosaminoglycan metabolism .

Comparison with Similar Compounds

[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is unique due to its specific inhibitory effects on hexosaminidase enzymes. Similar compounds include:

Properties

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10?,11?,12-,13?/m1/s1

InChI Key

PBLNJFVQMUMOJY-FJBLHPCBSA-N

Isomeric SMILES

CC(=O)NC\1C([C@@H](C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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